molecular formula C12H23NO3 B1674257 Icaridin CAS No. 119515-38-7

Icaridin

Cat. No.: B1674257
CAS No.: 119515-38-7
M. Wt: 229.32 g/mol
InChI Key: QLHULAHOXSSASE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Icaridin, also known as Pthis compound, is a cyclic amine and a member of the piperidine chemical family . The primary targets of this compound are the sensory hairs on the antennae of insects . It is presumed that this compound interacts with the olfactory system of insects, which consists of odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .

Mode of Action

It is presumed that this compound interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction disrupts the insect’s ability to detect its prey, making them less likely to bite .

Biochemical Pathways

It is known that this compound interferes with the normal functioning of the insect’s olfactory system, which plays a crucial role in host detection .

Pharmacokinetics

When applied to the skin, less than 6% of the this compound is absorbed . This low absorption rate contributes to its safety profile, making it suitable for long-term use in adults .

Result of Action

The primary result of this compound’s action is the repulsion of insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas . By disrupting the insect’s olfactory system, this compound makes the host unrecognizable to the insect, thereby preventing bites and potential transmission of insect-borne diseases .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, its effectiveness can be reduced in high-humidity environments due to increased perspiration. This compound is considered to be highly effective in various environments and against a broad range of arthropods . It is almost colorless and odorless, making it suitable for use in various settings .

Biochemical Analysis

Biochemical Properties

Icaridin is expected to stimulate the sensory hairs on the antennae of insects .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an insect repellent. It is suggested that this compound may bind to odorant binding protein 1 (AgamOBP1) at different binding sites . A study demonstrated that this compound inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN) .

Molecular Mechanism

It is presumed that it interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction involves odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .

Temporal Effects in Laboratory Settings

This compound has been examined for efficacy in a wide range of field and laboratory tests . The performance of this compound containing repellent products depends on the level of this compound in the formulated product .

Dosage Effects in Animal Models

In an animal study, dermal application of this compound at doses of either 20 mg/kg or 200 mg/kg resulted in plasma concentrations ranging from 0.5 μg/ml for males and 0.8-1.6 μg/ml for females in the 20 mg/kg test group, and 4.48 μg/ml in male rats and 1.70 μg/ml and female rats in the 200 mg/kg test group .

Metabolic Pathways

There is limited data on the metabolism and resulting metabolites of this compound; however, it is estimated that this compound undergoes phase I metabolic reactions involving 2-methylpropyl side chain or the piperidine ring being hydroxylated .

Transport and Distribution

In a rat study, dermal application of this compound resulted in plasma concentrations that varied with the dosage . This suggests that this compound is transported and distributed within the body following dermal application.

Subcellular Localization

Given its role as an insect repellent, it is likely that its primary site of action is on the sensory hairs of insect antennae .

Chemical Reactions Analysis

Properties

IUPAC Name

butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate
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InChI

InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3
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InChI Key

QLHULAHOXSSASE-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)OC(=O)N1CCCCC1CCO
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Molecular Formula

C12H23NO3
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DSSTOX Substance ID

DTXSID0034227
Record name Icaridin
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Molecular Weight

229.32 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name Picaridin
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Boiling Point

296 °C, BP: 208 °C at 1013 hPa
Record name Icaridin
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Solubility

Insoluble, In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C, In water, 8.2X10+3 mg/L at 20 °C, pH 4-9, In acetone, 7520 g/L at 20 °C
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Density

1.07 at 20 °C
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Vapor Pressure

0.00044 [mmHg], VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C, 4.43X10-4 mm Hg at 25 °C
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Mechanism of Action

The exact mechanism and target molecules of icaridin repelling insects are not fully understood; it is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect's inability to recognize its host's cues. It is also suggested that icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites. A study demonstrated that icaridin inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN)., DEET, 2-undecanone (2-U), IR3535 and Picaridin are widely used as insect repellents to prevent interactions between humans and many arthropods including mosquitoes. Their molecular action has only recently been studied, yielding seemingly contradictory theories including odorant-dependent inhibitory and odorant-independent excitatory activities on insect olfactory sensory neurons (OSNs) and odorant receptor proteins (ORs). Here we characterize the action of these repellents on two Aedes aegypti ORs, AaOR2 and AaOR8, individually co-expressed with the common co-receptor AaOR7 in Xenopus oocytes; these ORs are respectively activated by the odors indole (AaOR2) and (R)-(-)-1-octen3-ol (AaOR8), odorants used to locate oviposition sites and host animals. In the absence of odorants, DEET activates AaOR2 but not AaOR8, while 2-U activates AaOR8 but not AaOR2; IR3535 and Picaridin do not activate these ORs. In the presence of odors, DEET strongly inhibits AaOR8 but not AaOR2, while 2-U strongly inhibits AaOR2 but not AaOR8; IR3535 and Picaridin strongly inhibit both ORs. These data demonstrate that repellents can act as olfactory agonists or antagonists, thus modulating OR activity, bringing concordance to conflicting models.
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Color/Form

Colorless liquid

CAS No.

119515-38-7
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Record name sec-butyl 2-(2-hydroxyethyl)piperidine-1- carboxylate/Icaridine (Icaridine)
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Record name 1-Piperidinecarboxylic Acid, 2-(2-hydroxyethyl)-, 1-methylpropylester
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Melting Point

< -170, < -170 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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